
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-2-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyridazin-3-one ring, which is known for its diverse pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The pyridazin-3-one skeleton can be prepared by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridazin-3-one ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridazin-3-one ring is a versatile pharmacophore with diverse pharmacological effects .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. The pyrrolidine ring can be functionalized to create new compounds with different biological profiles . Similarly, the pyridazin-3-one ring can be functionalized at various positions, making it an attractive synthetic building block for designing and synthesizing new drugs .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis and Modification : The research on related compounds includes the synthesis of heterocyclic compounds bearing pyridine and furan groups. These studies involve detailed chemical synthesis processes, including condensation reactions and the exploration of their chemical properties through spectroscopic and X-ray diffraction techniques. For instance, derivatives involving pyrimidine and furan rings have been synthesized, highlighting the compound's versatility in forming heterocyclic structures (Jayarajan et al., 2019; Qin et al., 2019).
Physical and Chemical Characterization : Research includes comprehensive physical and chemical characterization, including nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and crystallography, to determine the structural and electronic properties of synthesized compounds. Density Functional Theory (DFT) calculations complement these experimental techniques, providing insights into the molecular structure and electronic properties (Qin et al., 2019).
Biological Applications
Antiprotozoal and Anticancer Activity : Some derivatives of the mentioned compound have been explored for their biological activities, including antiprotozoal and anticancer properties. These studies investigate the compounds' efficacy against specific protozoa and cancer cell lines, aiming to develop new therapeutic agents (Ismail et al., 2004). The in vitro and in vivo activities of these compounds highlight their potential in medicinal chemistry and drug development.
Bio-imaging and Fluorescent Chemosensors : Research into the compound's derivatives includes their application as fluorescent chemosensors for detecting ions such as Cd2+ and CN−. These chemosensors show potential for bio-imaging applications in live cells and zebrafish, demonstrating the compound's utility in biological and environmental monitoring (Ravichandiran et al., 2020).
Direcciones Futuras
Given the versatile nature of the pyrrolidine and pyridazin-3-one rings, this compound could be a promising starting point for the development of new drugs . Future research could focus on further functionalization of the rings to create compounds with different biological profiles. Additionally, detailed studies on the compound’s mechanism of action, physical and chemical properties, and safety profile would be beneficial.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in the development and function of the nervous system. They are involved in various neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . Additionally, TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound acts as an inhibitor of Trk receptors . It binds to these receptors, blocking their activity and disrupting their signaling pathways . This disruption can lead to changes in cellular processes, potentially slowing or stopping the progression of diseases associated with these receptors .
Biochemical Pathways
The compound affects the signaling pathways associated with Trk receptors . These pathways are involved in cell survival, growth, and differentiation . By inhibiting Trk receptors, the compound can disrupt these pathways, leading to potential therapeutic effects .
Pharmacokinetics
The compound’s structure, which includes a pyrrolidine ring, suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially enhance the compound’s bioavailability .
Result of Action
The inhibition of Trk receptors by the compound can lead to changes in cellular processes, potentially slowing or stopping the progression of diseases associated with these receptors . The exact molecular and cellular effects would depend on the specific context, such as the type of cells and the presence of diseases .
Propiedades
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-15-5-2-1-4-14(15)16-7-8-18(23-22-16)24-10-9-13(12-24)21-19(25)17-6-3-11-26-17/h1-8,11,13H,9-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUGELGIRKCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CO2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
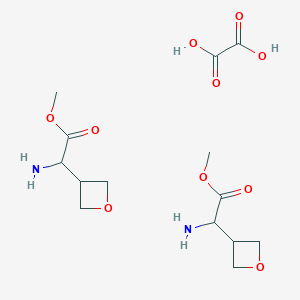

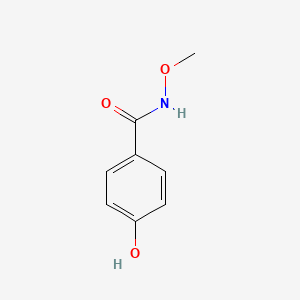
![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2810266.png)
![2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2810267.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)
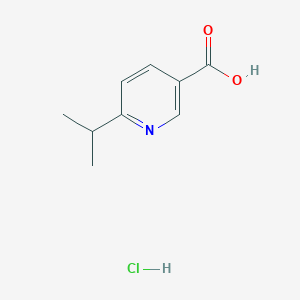
![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)
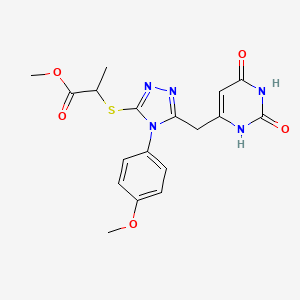
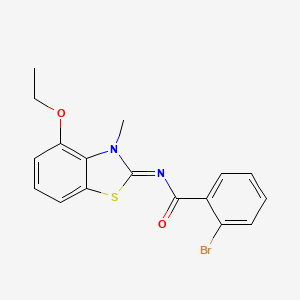
![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B2810277.png)
![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)
